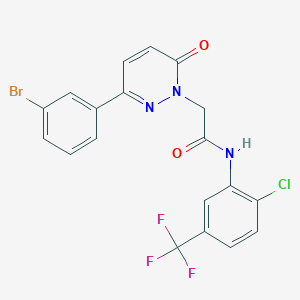
2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide is a complex organic compound that features a pyridazinone core substituted with bromophenyl and chlorotrifluoromethylphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Acylation: The acetamide moiety is introduced via acylation reactions, often using acyl chlorides or anhydrides in the presence of a base.
Substitution with Chlorotrifluoromethylphenyl Group: This step involves nucleophilic aromatic substitution, where the chlorotrifluoromethylphenyl group is introduced using appropriate nucleophiles under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl and pyridazinone moieties.
Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology and Medicine
In medicinal chemistry, 2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide is investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the synthesis of advanced materials, including polymers and coatings, due to its stability and functional versatility.
作用机制
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The presence of halogenated aromatic rings and the pyridazinone core can facilitate binding through hydrophobic interactions and hydrogen bonding.
相似化合物的比较
Similar Compounds
- 2-(3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide
- 2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-fluoro-5-(trifluoromethyl)phenyl)acetamide
Uniqueness
Compared to similar compounds, 2-(3-(3-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide stands out due to the specific combination of bromophenyl and chlorotrifluoromethylphenyl groups. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.
属性
分子式 |
C19H12BrClF3N3O2 |
|---|---|
分子量 |
486.7 g/mol |
IUPAC 名称 |
2-[3-(3-bromophenyl)-6-oxopyridazin-1-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C19H12BrClF3N3O2/c20-13-3-1-2-11(8-13)15-6-7-18(29)27(26-15)10-17(28)25-16-9-12(19(22,23)24)4-5-14(16)21/h1-9H,10H2,(H,25,28) |
InChI 键 |
AGESILFYYQTUCJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Br)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















